molecular formula C9H14ClF2NO2 B1478404 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one CAS No. 2091221-33-7

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one

Cat. No. B1478404
CAS RN: 2091221-33-7
M. Wt: 241.66 g/mol
InChI Key: JCHJQYQFMZIKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one, also known as 2-C-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one, is an organic compound with the molecular formula C7H13ClF2NO. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. It is a synthetic compound that is used in various scientific research applications.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry for developing compounds to treat human diseases. The interest in pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, stems from their ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through the phenomenon of “pseudorotation”. These properties have led to the identification of bioactive molecules with target selectivity characterized by the pyrrolidine ring, underscoring the scaffold's versatility and importance in drug design and discovery (Li Petri et al., 2021).

Fluorinated Compounds in Environmental Science

Fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFASs), are emerging as pollutants of concern due to their persistence, bioaccumulation, long-range transport potential, and toxicity. Research into PFAS alternatives has shown that novel fluorinated alternatives, including hexafluoropropylene oxide dimer (HFPO-DA), hexafluoropropylene trimer acids (HFPO-TA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA), are becoming dominant global pollutants. These studies underscore the importance of investigating fluorinated compounds for environmental safety and developing less harmful alternatives (Wang et al., 2019).

Surfactant Applications

The pyrrolidone functionality, when incorporated into surfactants, can enhance performance by improving water solubility, compatibility, and solvency. The unique properties of pyrrolidone-based surfactants, derived from butyrolactone and other precursors, have been extensively reviewed, demonstrating their versatility and potential for industrial and academic research applications. These surfactants exhibit significant surface-active properties and can interact synergistically with anionic surfactants, highlighting the broad utility of pyrrolidone and related compounds in developing high-performance surfactants (Login, 1995).

properties

IUPAC Name

2-chloro-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO2/c1-2-7(10)8(15)13-5-9(11,12)3-6(13)4-14/h6-7,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHJQYQFMZIKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(CC1CO)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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